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molecular formula C11H9BrO3 B7941097 Ethyl 7-bromobenzofuran-3-carboxylate

Ethyl 7-bromobenzofuran-3-carboxylate

Cat. No. B7941097
M. Wt: 269.09 g/mol
InChI Key: BEZWLMXQVQHHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A solution of 3-bromo-2-hydroxybenzaldehyde (20 g, 0.1 mol) in 150 mL of CH2Cl2 was added HBF4.Et2O (1.5 mL, 0.01 mmol). A solution of ethyl diazoacetate (27.36 g, 0.24 mol) in CH2Cl2 (50 mL) was introduced into the reaction mixture, during about 3-6 min and the evolution of N2 gas observed, and the reaction was not allowed to go above 38° C. Once gas evolution ceased, the reaction mixture was concentrated by rotary evaporator and H2SO4 (20 mL) was added to the mixture while stirring. After 30 min, the mixture was diluted with CH2Cl2 (200 mL) and the H2SO4 was quenched with solid NaHCO3. The mixture was then filtered through silica gel (100 g), and concentrated by rotary evaporator to give an oil, then exacted with EtOAc (500 mL), and washed with brine (100 mL), dried over Na2SO4. The solvent was concentrated in vacuo. The residue was separated and purified with silica gel chromatography to give product ethyl 7-bromo-1-benzofuran-3-carboxylate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
27.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[H+].[B-](F)(F)(F)F.[CH3:17]COCC.[N+](=C[C:25]([O:27][CH2:28][CH3:29])=[O:26])=[N-].N#N>C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[C:3]2[O:10][CH:17]=[C:5]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
27.36 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to go above 38° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated by rotary evaporator and H2SO4 (20 mL)
ADDITION
Type
ADDITION
Details
was added to the mixture
ADDITION
Type
ADDITION
Details
the mixture was diluted with CH2Cl2 (200 mL)
CUSTOM
Type
CUSTOM
Details
the H2SO4 was quenched with solid NaHCO3
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through silica gel (100 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified with silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC=2C(=COC21)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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